molecular formula C22H22N2O3 B2616669 (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone CAS No. 902942-55-6

(6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone

Cat. No.: B2616669
CAS No.: 902942-55-6
M. Wt: 362.429
InChI Key: WBPODAUYHGRRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone is a quinoline-derived compound featuring a phenyl methanone group at position 3, a morpholino substituent at position 4, and an ethoxy group at position 4. The quinoline scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and role in targeting enzymes or receptors. The ethoxy group enhances lipophilicity and metabolic stability, while the morpholino moiety improves solubility and pharmacokinetic profiles.

Properties

IUPAC Name

(6-ethoxy-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-27-17-8-9-20-18(14-17)21(24-10-12-26-13-11-24)19(15-23-20)22(25)16-6-4-3-5-7-16/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPODAUYHGRRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex organic molecules. Its unique structure allows researchers to explore novel chemical reactions and synthesize new compounds with varied properties.

Biology

  • Pharmacophore Development : In biological research, (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone is investigated for its potential as a pharmacophore. It acts as a lead compound in drug development aimed at targeting specific enzymes or receptors, which could lead to advancements in therapeutic agents.

Therapeutic Potential

  • Anticancer Activity : The compound has shown promise in medicinal chemistry as a potential therapeutic agent against various cancers. Its ability to modulate biological pathways makes it a candidate for further investigation in cancer treatment protocols.
  • Infectious Diseases : Studies indicate that this compound may possess antimicrobial properties, making it a subject of interest for developing treatments against infectious diseases.
  • Neurological Disorders : There is emerging evidence suggesting that this compound could be beneficial in treating neurological disorders, although further research is needed to elucidate its mechanisms of action in this context.

Material Science

  • Advanced Materials Development : The unique properties of this compound make it suitable for applications in electronics and photonics. Its integration into materials science could lead to the development of innovative materials with enhanced functionalities.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of quinoline compounds, including this compound, as modulators of receptor activity related to inflammation and chronic diseases. For instance, research indicates that these compounds can inhibit the receptor for advanced glycation end products (RAGE), which is implicated in various pathological conditions such as diabetes and neurodegeneration .

In particular, compounds similar to this compound have been shown to reduce inflammatory gene expression and cellular migration associated with RAGE activity, suggesting their potential utility in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone with related compounds:

Compound Name Core Structure Substituents Key Physical/Chemical Properties Synthesis Yield (if available) Biological Relevance
This compound Quinoline - 6-Ethoxy
- 4-Morpholino
- 3-Phenyl methanone
High solubility (morpholino), moderate lipophilicity N/A Potential kinase inhibition
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) Cyclopropane - 4-Methoxyphenoxy
- Morpholino
- Phenyl
mp 135.5–135.9°C; Rf 0.21 (hexanes/EtOAc 2:1) 66% Unspecified (synthetic focus)
1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone Quinoline (bis-) - 6-Chloro
- 2-Chloro-8-methylquinoline methoxy
- 4-Phenyl
- Acetyl
Dihedral angles: 7.55° (quinoline), 62.59° (benzene) N/A π-π stacking interactions
4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone Quinoline - 6-Fluoro
- 4-Ethylphenylamino
- 3-Morpholino
N/A (data inaccessible) N/A Fluorine-enhanced bioactivity

Crystallographic and Conformational Insights

  • The chloro-methylquinoline derivative () exhibits dihedral angles of 7.55° (between quinoline rings) and 62.59° (quinoline-benzene), indicating reduced planarity compared to the target compound’s likely conformation. The ethoxy group in the target compound may introduce steric hindrance, altering π-π stacking (observed at 3.612–3.771 Å in ) and influencing binding to hydrophobic pockets .

Pharmacological Implications

  • Morpholino Groups: Present in both the target compound and 15db, this moiety enhances water solubility and bioavailability, critical for drug delivery .
  • Halogen vs. Ethoxy groups balance lipophilicity and oxidative resistance.

Biological Activity

The compound (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethoxy group and a morpholino group, along with a phenylmethanone moiety. This unique structure may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that various quinoline derivatives exhibit significant cytotoxicity against cancer cell lines. Although specific data on This compound is limited, related compounds have shown promising results:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2318.01 ± 0.5
Compound BMCF-716.20 ± 1.3
Compound CMDA-MB-23110.23 ± 0.8

These findings suggest that compounds with similar structural features may also exhibit potent anticancer properties.

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Compound DBacterial12 µg/mL
Compound EFungal15 µg/mL

Such data imply that This compound could possess similar antimicrobial efficacy.

The biological activity of quinoline derivatives is often attributed to their ability to interact with specific molecular targets within cells, including:

  • DNA Intercalation : Some quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinoline derivatives on breast cancer cell lines, demonstrating that certain substitutions significantly enhanced potency compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Screening : Another investigation focused on quinoline-based compounds showed that modifications in the side chains led to varying degrees of antibacterial and antifungal activities, suggesting a structure-activity relationship that could be explored further for This compound .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, or cyclization. Key steps include introducing the morpholino group at position 4 and the ethoxy group at position 6 of the quinoline core. Optimization involves adjusting solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (e.g., reflux for cyclization), and catalysts (e.g., Pd for cross-coupling). Analytical techniques like HPLC or TLC should monitor intermediate purity .

Q. How can spectroscopic techniques (NMR, IR) and crystallography elucidate the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to identify protons and carbons in the quinoline, ethoxy, and benzophenone moieties. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3–1.5 ppm, while aromatic protons in the quinoline ring resonate between 7.0–8.5 ppm .
  • X-ray Crystallography : Determine dihedral angles (e.g., between quinoline and phenyl rings) and π-π stacking interactions (3.6–3.8 Å distances) to confirm spatial arrangement and stability .

Q. What preliminary biological assays are suitable for screening its pharmacological potential?

  • Methodological Answer : Conduct in vitro assays targeting cancer (e.g., MTT assay on HeLa or MCF-7 cells), anti-inflammatory (COX-2 inhibition), or neuroprotective (glutamate-induced oxidative stress models) activities. Dose-response curves (1–100 µM) and IC50_{50} calculations provide initial activity profiles. Compare with controls like doxorubicin or ibuprofen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the ethoxy group with bulkier alkoxy chains to assess hydrophobicity effects.
  • Substitute morpholino with piperazine or thiomorpholine to alter hydrogen-bonding capacity.
  • Test derivatives using molecular docking (e.g., against EGFR or COX-2) to correlate substituent effects with binding affinity .

Q. How can contradictory results in biological activity data be resolved?

  • Methodological Answer : Validate findings through:

  • Replicate Experiments : Ensure consistency across cell lines (e.g., HepG2 vs. A549) and assay conditions (pH, serum concentration).
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3).
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives due to instability .

Q. What experimental strategies can elucidate its metabolic pathways and enzyme interactions?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with liver microsomes (human or rat) and identify metabolites via LC-HRMS. Key enzymes (e.g., CYP3A4) can be inhibited using ketoconazole.
  • Enzyme Kinetics : Measure Michaelis-Menten parameters (Km_m, Vmax_{max}) for phase I/II reactions. Morpholino groups may undergo oxidative dealkylation, while ethoxy groups could form glucuronides .

Q. How can computational modeling predict its electronic properties and binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and charge distribution. Compare with UV-Vis spectra for solvatochromic validation .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA topoisomerase II). The quinoline core may intercalate DNA, while the benzophenone group stabilizes hydrophobic pockets .

Q. What protocols ensure compound stability during long-term experimental studies?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Add antioxidants (e.g., BHT) to aqueous solutions if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.